Sennoside A1
Description
Sennoside A1 is a dicarboxylic anthrone glycoside classified under hydroxyanthracene derivatives, primarily found in Senna species (e.g., Cassia angustifolia and Cassia acutifolia). Structurally, it consists of two rheinanthrone moieties linked via a double bond and esterified with glucose residues (Fig. 1) . As a bioactive laxative compound, it is recognized in pharmacopeial standards, such as the European Pharmacopeia, which specifies hydroxyanthracene glycoside content (calculated as sennoside B) in senna preparations . Unlike monocarboxylic sennosides (e.g., sennosides C, D, D1), this compound belongs to the dicarboxylic subgroup, influencing its solubility, metabolism, and pharmacological activity . Quantification methods like two-dimensional quantitative NMR (2D qNMR) highlight its lower abundance (0.214% in dried plant material) compared to sennosides A and B .
Properties
IUPAC Name |
9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVTOJGNYVQEO-JLDSCGAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66575-30-2 | |
| Record name | Sennoside G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Senna Plant Material Selection
Sennoside A1 is predominantly extracted from Cassia angustifolia (Indian senna) leaves and pods, which contain 2–4% total sennosides by dry weight. Fresh leaves are washed to remove particulate matter, dried at 40–50°C, and ground to a coarse powder to enhance solvent penetration.
Solvent Extraction Systems
Methanol-water mixtures (60–70% v/v) are standard for initial extraction due to their efficacy in solubilizing polar glycosides. A drug-to-solvent ratio of 1:4 to 1:15 (w/v) optimizes yield, with 1:10 providing a balance between efficiency and solvent consumption. Buffered solutions (pH 7.5–8.5) incorporating trisodium citrate (0.1 M) or sodium bicarbonate (0.5%) stabilize sennosides during extraction, preventing acidic hydrolysis of glycosidic bonds.
Table 1: Comparative Solvent Systems for Sennoside Extraction
| Solvent Composition | Drug:Solvent Ratio | Buffer Additive | Yield (%) |
|---|---|---|---|
| 70% Methanol | 1:10 | Trisodium citrate | 3.8 |
| 60% Ethanol | 1:8 | Sodium bicarbonate | 3.2 |
| Water | 1:15 | Glycine | 2.1 |
Post-extraction, methanol is removed via vacuum rotary evaporation at 50–60°C, yielding a viscous concentrate rich in sennoside potassium salts.
Purification and Liquid-Liquid Partitioning
Primary Purification via Butan-2-ol Extraction
The crude concentrate undergoes liquid-liquid partitioning with butan-2-ol (1:1 v/v), which selectively extracts non-polar contaminants (e.g., aloe-emodin derivatives) while retaining sennosides in the aqueous phase. This step reduces polymerized anthraquinones by 40–60%, as quantified by HPLC.
Acid-Induced Crystallization
The aqueous raffinate is acidified to pH 1.5–2.0 using sulfuric acid, inducing crystallization of sennoside aggregates. Seeding with pre-formed sennoside nuclei (0.1% w/w) accelerates nucleation, achieving 75–82% recovery of a semi-pure mixture.
Reductive Cleavage and Isolation of Rhein-9-Anthrone-8-Glucoside
Sodium Dithionite-Mediated Reduction
Sennoside mixtures are reduced to rhein-9-anthrone-8-glucoside (R = COOH) and aloe-emodin-9-anthrone-8-glucoside (R = CH2OH) using sodium dithionite (Na2S2O4) under nitrogen. Key parameters include:
-
Temperature : 50–55°C to prevent over-reduction
-
pH : 7.5–8.0 maintained with NaOH (48% w/v)
Table 2: Reduction Efficiency Under Varied Conditions
| Na2S2O4 (g/g sennoside) | Temperature (°C) | Conversion (%) |
|---|---|---|
| 0.5 | 50 | 78 |
| 0.7 | 55 | 92 |
| 1.0 | 60 | 95 |
Post-reduction, the mixture is acidified to pH 2.0–2.5, precipitating rhein-9-anthrone-8-glucoside, which is filtered and washed with sulfur dioxide-saturated water to inhibit oxidation.
Oxidative Re-Synthesis of this compound
Controlled Oxidation with Atmospheric Oxygen
The isolated rhein-9-anthrone-8-glucoside is re-oxidized in alkaline medium (pH 9–10) under gentle aeration. This step regenerates the dianthrone structure of this compound while minimizing side products. Optimal conditions include:
Final Purification by Recrystallization
The oxidized product is dissolved in a butan-2-ol/water (15:85 v/v) system containing 0.5% sodium pyrosulfite as an antioxidant. Gradual acidification to pH 4.0–4.2 with HCl yields high-purity this compound crystals (≥95% by HPLC).
Analytical Validation of this compound
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) remains the gold standard for quantifying this compound. A C18 column (250 × 4.6 mm, 5 μm) and mobile phase of acetonitrile:0.1% phosphoric acid (22:78 v/v) achieve baseline separation from sennosides B and C.
Mass Spectrometric Confirmation
LC-ESI-MS in negative ion mode confirms the molecular ion [M-H]⁻ at m/z 863.2 for this compound, with characteristic fragments at m/z 699 (loss of hexose) and 537 (dianthrone cleavage).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis by Intestinal Microbiota
Sennoside A1 is metabolized in the colon via enzymatic hydrolysis by gut bacteria (e.g., Bacteroides spp.), which cleave its glycosidic bonds to produce active metabolites:
-
Primary Reaction :
Key Findings:
| Metabolite | Enzyme Involved | Function/Outcome | Source |
|---|---|---|---|
| Rhein-anthrone | β-glucosidase | Laxative effect via COX2/PGE2 pathway | |
| Rhein | Oxidation | Excreted via urine/feces (glucuronidated) |
-
Mechanism : The dimeric structure of this compound (two rhein-8-glucoside units) is hydrolyzed at the C10-C10' bond, releasing rhein-anthrone .
-
Evidence : In vitro fecal incubation studies confirm >90% conversion to rhein-anthrone within 8 hours .
Oxidation Protocol (Patent US5710260A ):
| Step | Reaction Conditions | Outcome |
|---|---|---|
| 1 | Rhein-9-anthrone-8-glucoside + Ca(OH)₂ | Formation of sennoside intermediates |
| 2 | Aeration (O₂ exposure) + saccharose | Oxidation to this compound |
| 3 | pH adjustment (2.0) with HCl | Precipitation of pure this compound |
-
Key Insight : Oxidation under alkaline conditions (pH 8.5) ensures stability of the anthraquinone backbone .
Phase II Conjugation in Excretion
Absorbed rhein-anthrone undergoes hepatic conjugation:
-
Reactions :
Excretion Data:
| Metabolite | Excretion Route | Percentage | Half-Life (h) | Source |
|---|---|---|---|---|
| Rhein-glucuronide | Urine | 73.5% | 6.7 | |
| Unchanged Sennoside | Feces | 2–6% | – |
Degradation Under Analytical Conditions
In HPLC analysis, this compound shows pH-dependent stability:
Stability Profile (Source ):
| Condition | Observation | Implication |
|---|---|---|
| Acidic (pH < 3) | Partial hydrolysis to rhein | Requires neutral buffers |
| Alkaline (pH > 9) | Oxidation of anthrone to anthraquinone | Avoid high pH during storage |
-
Note : Degradation products (e.g., sennidin A1) complicate quantification unless solid-phase extraction is used .
Interaction with Reactive Oxygen Species (ROS)
This compound exhibits pro-oxidant activity in cancer cells:
-
Reaction :
Pharmacological Data (HepG2 cells ):
| Parameter | Value (IC₅₀) | Mechanism |
|---|---|---|
| Proliferation inhibition | 45 μM | ROS-mediated Wnt/NF-κB suppression |
| Metastasis inhibition | 60 μM | Downregulation of KRT7/KRT81 |
Scientific Research Applications
Sennoside A1s have a wide range of scientific research applications due to their diverse pharmacological properties . Some of the key applications include:
Mechanism of Action
Sennoside A1s exert their effects by being metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone increases cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This results in increased fluid secretion and intestinal contractions, promoting bowel movements .
Comparison with Similar Compounds
Table 1: Structural and Analytical Profiles of Key Sennosides
Inter-day precision values from 2D qNMR ; *Relative standard deviation (RSD) reflects method variability.
Key Observations :
- Structural Variations: this compound differs from sennoside A in esterification position (C-6 vs. C-10), altering NMR signal resolution and integration accuracy .
- Quantitative Challenges: this compound’s lower abundance (1/3rd of A and B) and overlapping NMR signals with sennoside B result in higher RSD (10.6–13.9%) compared to sennoside A (5.4–7.9%) .
Pharmacological Activity
Table 2: Pharmacodynamic Comparisons
Key Observations :
- Gastroprotective Action: Sennosides A and B inhibit H+/K+-ATPase and increase prostaglandin E₂ (PGE₂), reducing gastric acid secretion and ulcer formation . No data exist for A1.
- Metabolic Pathways: All dicarboxylic sennosides (A, B, A1) likely undergo bacterial hydrolysis to active rheinanthrone, though A1-specific studies are lacking .
Clinical and Agricultural Relevance
- Therapeutic Use: Sennoside A+B formulations show efficacy equivalent to polyethylene glycol (PEG) in bowel cleansing for endoscopic procedures, though A1’s role is unspecified .
Biological Activity
Sennoside A1, a bioactive compound derived from the Senna plant, is recognized for its diverse biological activities, particularly in gastrointestinal health and metabolic regulation. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Sennosides are dianthrones, with this compound being one of the key components. It differs from other sennosides in its stereochemistry, which influences its biological activity. The molecular structure includes multiple hydroxyl groups that contribute to its solubility and interaction with biological systems.
Pharmacological Effects
This compound exhibits a range of pharmacological effects that can be categorized as follows:
- Laxative Effect : this compound is primarily known for its irritant laxative properties. It stimulates peristalsis in the intestines, facilitating bowel movements. Studies indicate that doses as low as 100 mg/kg can induce laxation within hours .
- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to inhibit bacterial growth and biofilm formation .
- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation. In animal models, it inhibited bacterial translocation in acute pancreatitis, suggesting a protective role in inflammatory conditions .
- Metabolic Regulation : Recent studies highlight the role of this compound in improving insulin sensitivity and regulating glucose metabolism. It activates pathways that enhance GLP-1 secretion, which is crucial for glucose homeostasis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Gut Microbiota Modulation : this compound influences gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation supports metabolic health and enhances the gut-brain axis .
- Cell Signaling Pathways : this compound activates various signaling pathways, including ERK1/2 and PI3K/AKT pathways, which are involved in cell proliferation and survival. This activation has implications for cancer treatment, particularly in pancreatic cancer models where this compound inhibited metastasis by targeting specific proteins involved in cell migration .
Case Studies
Several studies illustrate the efficacy of this compound:
- Weight Management : In a study involving high-fat diet-induced obese mice, this compound reduced body weight by regulating energy intake and improving gut flora balance. The compound was administered at doses ranging from 25 to 50 mg/kg .
- Diabetes Management : In streptozotocin-induced diabetic mice, this compound exhibited hypoglycemic effects by inhibiting α-glucoamylase activity. This suggests its potential as a therapeutic agent for managing diabetes .
- Cancer Research : In vitro studies on hepatocellular carcinoma (HCC) cells showed that this compound inhibited cell growth and migration in a dose-dependent manner. These findings support further investigation into its anti-cancer properties .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
| Activity | Model/Study Type | Dosage/Concentration | Outcome |
|---|---|---|---|
| Laxative Effect | NMRI Mice | 100 mg/kg | Induced soft feces within 2 hours |
| Antimicrobial Activity | Bacterial strains | Not specified | Inhibition of E. coli and S. aureus growth |
| Anti-inflammatory Effect | Acute pancreatitis model | 0.1 g/ml solution | Reduced bacterial translocation |
| Weight Management | HFD-induced obese mice | 25-50 mg/kg | Decreased body weight |
| Diabetes Management | STZ-induced diabetic mice | 100 μM | Inhibition of α-glucoamylase |
| Cancer Treatment | HCC cell lines | 10 μM | Inhibited cell growth and migration |
Q & A
Q. What are the standard analytical methods for quantifying Sennoside A1 in plant extracts, and how do they differ in sensitivity?
- Methodology : High-Performance Thin Layer Chromatography (HPTLC) is widely used for quantifying Sennoside A and B in plant material, offering cost-effectiveness and reproducibility for routine analysis . For higher specificity, two-dimensional quantitative Nuclear Magnetic Resonance (qNMR) can resolve structural isomers like this compound, enabling precise quantification without requiring pure reference standards . Researchers should validate methods using spiked recovery experiments and cross-check results with LC-MS for confirmation.
Q. How do environmental factors influence the biosynthesis of this compound in Senna species?
- Methodology : Controlled field experiments (e.g., randomized designs) can isolate variables such as leaf age, harvesting time, and soil conditions. For example, younger leaves exhibit higher Sennoside A/B ratios, suggesting stage-specific biosynthesis . Metabolomic studies tracking anthraquinone precursors (e.g., emodin glycosides) under varying light and nutrient regimes can clarify biosynthetic pathways .
Q. What are the key challenges in isolating this compound from co-occurring analogs like Sennoside A and B?
- Methodology : Column chromatography with silica gel or Sephadex LH-20, combined with gradient elution, can separate dianthrone glycosides. Structural confirmation requires spectral analysis (e.g., UV, MS, NMR) to differentiate A1 from A/B based on glycosylation patterns and hydroxyl group positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as this compound’s dual roles in gastric protection and intestinal motility?
- Methodology :
- Gastric Protection : Use in vitro assays (e.g., AGS gastric cells) to measure prostaglandin E2 (PGE2) elevation and H+/K+-ATPase inhibition, which correlate with reduced gastric acid secretion .
- Intestinal Motility : Conduct in vivo models (e.g., charcoal transit tests) to assess dose-dependent laxative effects. Compare time-course data to differentiate acute vs. chronic impacts .
- Integrated Approach : Apply pharmacokinetic studies to track tissue-specific bioavailability and metabolite formation, addressing context-dependent mechanisms .
Q. What experimental designs are optimal for studying this compound stability under varying storage conditions?
- Methodology : Asymmetric factorial designs (e.g., CRD with three replications) can test interactions between packaging materials (e.g., black polythene vs. aluminum bags), storage duration (1–6 months), and temperature. HPTLC data from controlled studies show 25% increases in Sennoside A/B content over six months in airtight packaging, but degradation may occur in humid conditions . Accelerated stability testing (40°C/75% RH) with LC-MS monitoring is recommended for long-term predictions.
Q. How does this compound’s mechanism of HIV-1 inhibition differ from its effects on gastrointestinal targets?
- Methodology :
- HIV-1 RT Inhibition : Perform time-of-addition assays in Jurkat cells to confirm this compound’s action during reverse transcription, similar to nucleoside analogs like Zidovudine. Quantify viral DNA synthesis reduction via qPCR .
- Gastrointestinal Targets : Compare dose-response curves for PGE2 upregulation in gastric cells vs. RT inhibition to identify structure-activity relationships. Molecular docking studies can predict binding affinities to RT vs. prostaglandin receptors .
Q. What statistical approaches are suitable for analyzing multifactorial effects on this compound yield in agronomic studies?
- Methodology : Multivariate ANOVA can disentangle interactions between leaf-picking stages (90–130 days post-sowing), storage materials, and environmental variables. Harvest index and dry mass data from CRD trials suggest that delayed harvesting (130 days) maximizes yield but requires trade-offs in leaf quality . Machine learning models (e.g., random forests) can predict optimal cultivation parameters using historical yield and climate data.
Addressing Data Contradictions
Q. How should researchers reconcile conflicting reports on this compound’s stability during storage?
- Methodology : Cross-validate findings using orthogonal techniques. For instance, while HPTLC data may indicate increased Sennoside content over time, NMR or LC-MS can detect degradation products (e.g., aglycones) masked by co-eluting peaks . Controlled studies under standardized humidity and temperature are critical.
Q. Why do some studies report this compound as a minor constituent despite optimized extraction protocols?
- Methodology : Evaluate plant genetics and chemotypic variation. Clonal propagation vs. seed-grown plants alters Sennoside ratios, as seen in Cassia angustifolia . Metabolite profiling across geographically diverse samples can identify high-yield cultivars.
Methodological Best Practices
Q. What quality controls are essential for ensuring reproducibility in this compound research?
- Guidelines :
- Authentication : Use voucher specimens for plant material and cite herbarium accession numbers.
- Analytical Validation : Include internal standards (e.g., emodin-8-O-glucoside) in chromatographic runs and report LOD/LOQ values .
- Data Transparency : Share raw NMR/HPTLC data in supplementary materials, adhering to journal guidelines for experimental reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
